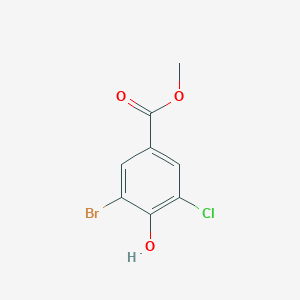Methyl 3-bromo-5-chloro-4-hydroxybenzoate
CAS No.: 107356-01-4
Cat. No.: VC8045555
Molecular Formula: C8H6BrClO3
Molecular Weight: 265.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 107356-01-4 |
|---|---|
| Molecular Formula | C8H6BrClO3 |
| Molecular Weight | 265.49 g/mol |
| IUPAC Name | methyl 3-bromo-5-chloro-4-hydroxybenzoate |
| Standard InChI | InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 |
| Standard InChI Key | VWBVKTLKVPLPTE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)Cl |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Br)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-bromo-5-chloro-4-hydroxybenzoate is a monosubstituted benzoate derivative with the IUPAC name methyl 3-bromo-5-chloro-4-hydroxybenzoate. The compound’s molecular weight is 265 g/mol, and its structure features a hydroxy group at the para position relative to the ester moiety, with bromine and chlorine atoms occupying the meta and ortho positions, respectively . The presence of these electronegative substituents enhances the compound’s electrophilic character, facilitating its participation in nucleophilic aromatic substitution and cyclization reactions .
Key Structural Attributes:
-
Molecular formula:
-
Heavy atom count: 13
-
Rotatable bonds: 2 (associated with the ester group and hydroxyl orientation)
-
Aromatic ring system: A single benzene ring with substituents at positions 3, 4, and 5 .
Physicochemical Properties
The compound’s physicochemical profile, as reported by ChemSpace , is summarized below:
| Property | Value |
|---|---|
| LogP (Partition coefficient) | 3.05 |
| Polar surface area | 47 Ų |
| Hydrogen bond donors | 1 (hydroxyl group) |
| Hydrogen bond acceptors | 2 (ester and hydroxyl) |
| Rotatable bonds | 2 |
| Molecular weight | 265 g/mol |
The relatively high LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . This property is advantageous for intermediates targeting intracellular enzymatic processes during drug synthesis .
Synthesis and Industrial Production
The synthesis of methyl 3-bromo-5-chloro-4-hydroxybenzoate is detailed in a 2016 Chinese patent (CN107337658A) , which outlines a multi-step route starting from p-aminosalicylic acid. The process involves esterification, acetylation, halogenation, and cyclization steps, as follows:
Stepwise Synthesis Protocol
-
Esterification: p-Aminosalicylic acid reacts with methanol under acidic conditions to yield methyl 4-amino-2-hydroxybenzoate.
-
Acetylation: The amino group is protected via acetylation using acetic anhydride, producing methyl 4-acetamido-2-hydroxybenzoate.
-
Chlorination: Treatment with sulfonyl chloride introduces a chlorine atom at position 5, forming methyl 4-acetamido-5-chloro-2-hydroxybenzoate .
-
Bromination: N-Bromosuccinimide (NBS) in dimethylformamide (DMF) brominates the aromatic ring at position 3, yielding methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate .
-
Bromoethylation: Reaction with 1,2-dibromoethane substitutes the hydroxyl group with a bromoethoxy moiety, forming methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate.
-
Cyclization and Hydrolysis: Intramolecular ether formation generates the dihydrobenzofuran core, followed by hydrolysis to remove the acetyl group, producing the final intermediate .
This route emphasizes cost-effectiveness and scalability, with reported yields exceeding 70% at critical stages .
Applications in Pharmaceutical Synthesis
The compound’s primary application lies in synthesizing 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate for prucalopride succinate . Prucalopride, a selective 5-HT₄ receptor agonist, relies on the dihydrobenzofuran scaffold for binding affinity and metabolic stability. The bromine and chlorine atoms in methyl 3-bromo-5-chloro-4-hydroxybenzoate enable precise regioselective transformations during cyclization, ensuring high purity in the final API .
| Quantity | Price (USD) | Lead Time | Purity |
|---|---|---|---|
| 1 mg | 83 | 5 days | 90% |
| 2 mg | 85 | 5 days | 90% |
| 5 mg | 91 | 5 days | 90% |
| 10 mg | 102 | 5 days | 90% |
| 20 mg | 123 | 5 days | 90% |
Bulk quantities (>100 mg) require custom quotation . The limited supplier base underscores the compound’s niche application and the specialized infrastructure needed for its synthesis.
Future Research Directions
-
Alternative Synthetic Routes: Exploring catalytic C–H activation for direct bromination/chlorination could reduce step count and waste generation.
-
Derivatization Studies: Modifying the ester group (e.g., to amides) may unlock new bioactivities beyond gastrointestinal applications.
-
Green Chemistry: Solvent-free reactions or biocatalytic methods could enhance the sustainability of large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume